
5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a heterocyclic compound with the empirical formula C10H17NO2. It belongs to the class of indole derivatives, which are prevalent moieties found in natural products and drugs . This compound plays a significant role in cell biology and has attracted attention due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes:: The synthetic routes for this compound involve the construction of the indole ring system. One common method is the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst . The reaction proceeds under reflux in methanol (MeOH) and yields the tricyclic indole product.
Industrial Production:: Information on large-scale industrial production methods for this specific compound is limited. the Fischer indole synthesis can be adapted for larger-scale production with appropriate modifications.
Analyse Des Réactions Chimiques
5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions:
Oxidation: It may be oxidized to form different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substituents can be introduced at various positions on the pyridine ring.
Oxidation: Reagents like potassium permanganate (KMnO) or chromic acid (HCrO) can be used.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are common reducing agents.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed.
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Detailed analysis would require experimental data.
Applications De Recherche Scientifique
Medicine: Investigating its pharmacological properties, including anticancer effects or antimicrobial activity.
Chemistry: As a building block for the synthesis of other compounds.
Industry: Possible use in the development of agrochemicals or pharmaceutical intermediates.
Mécanisme D'action
The exact mechanism by which 5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparaison Avec Des Composés Similaires
While detailed comparisons are beyond the scope of this article, it’s essential to highlight the uniqueness of this compound. Similar compounds include other indole derivatives, such as indole alkaloids found in natural products.
Propriétés
Formule moléculaire |
C10H16N2O4 |
|---|---|
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
tert-butyl 5-nitro-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(13)11-6-4-5-8(7-11)12(14)15/h5H,4,6-7H2,1-3H3 |
Clé InChI |
CBPRCCJOWWFOTL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC=C(C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)

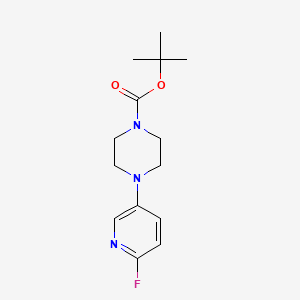

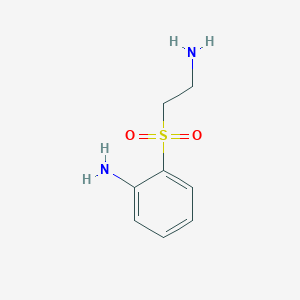
![N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)
![Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)-](/img/structure/B12065670.png)
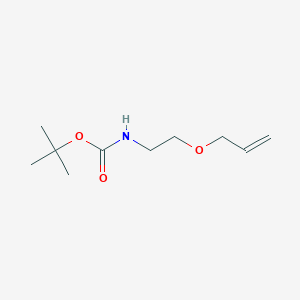

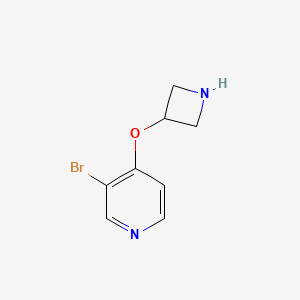

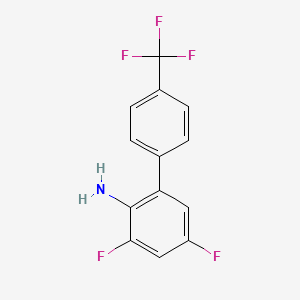

![Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12065711.png)
